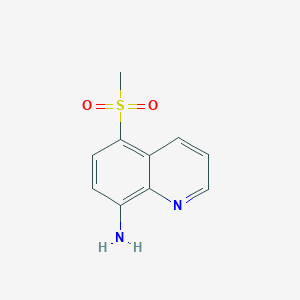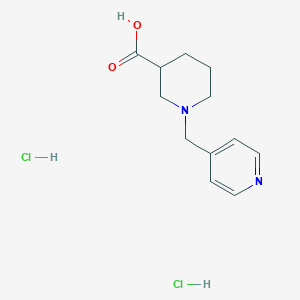
1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O2. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a pyridine ring attached to a piperidine ring, making it a valuable tool in various scientific studies.
准备方法
The synthesis of 1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride involves several steps. One common method includes the reaction of pyridine-4-carboxaldehyde with piperidine-3-carboxylic acid under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or piperidine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions, making it valuable in drug discovery and development.
Medicine: Research involving this compound includes its potential use in the treatment of various diseases, such as neurological disorders and cancer.
作用机制
The mechanism of action of 1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
相似化合物的比较
1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride: This compound has a similar structure but with different positions of the pyridine and piperidine rings, leading to distinct chemical properties and applications.
1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid dihydrochloride: Another closely related compound with slight variations in the molecular structure, affecting its reactivity and use in research.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties, making it a valuable tool in various scientific fields.
属性
CAS 编号 |
887445-06-9 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC 名称 |
1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-2-1-7-14(9-11)8-10-3-5-13-6-4-10/h3-6,11H,1-2,7-9H2,(H,15,16) |
InChI 键 |
XYGYEAXXIYGCGG-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)C(=O)O.Cl.Cl |
规范 SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)C(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


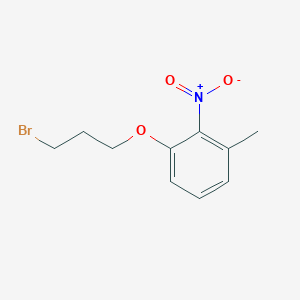
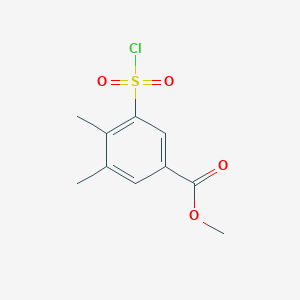
![[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine](/img/structure/B1438739.png)
![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)
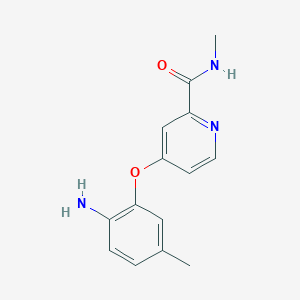
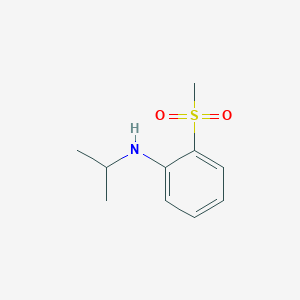
![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)
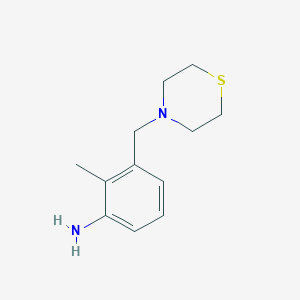
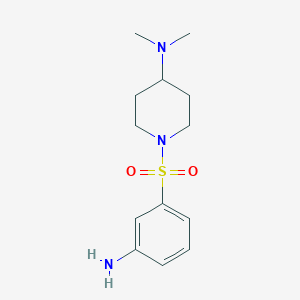
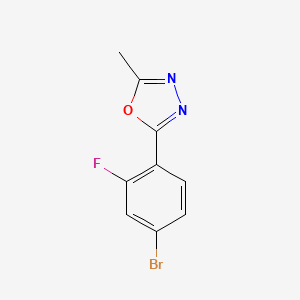
![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)

